molecular formula C17H20N4O3S B7162093 N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide

Cat. No.: B7162093
M. Wt: 360.4 g/mol
InChI Key: FFGVIJXUDBFICK-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and a carboxamide group, along with a phenyl ring attached to a thiazinan-4-yl moiety.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-12-16(11-18-13(2)19-12)17(22)20-14-4-3-5-15(10-14)21-6-8-25(23,24)9-7-21/h3-5,10-11H,6-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGVIJXUDBFICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC(=CC=C2)N3CCS(=O)(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2,4-dimethylpyrimidine, the carboxamide group is introduced through a reaction with an appropriate amine under controlled conditions.

    Attachment of the Phenyl Ring: The phenyl ring is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Introduction of the Thiazinan-4-yl Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the thiazinan-4-yl moiety to a thiazolidine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiazolidines.

Scientific Research Applications

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide
  • 2-Methyltetrahydrofuran
  • 2,2’-Bipyridyl

Uniqueness

N-[3-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2,4-dimethylpyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

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